2-(4-(2-(Furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)-1-morpholinoethanone dihydrochloride
CAS No.: 1421529-65-8
Cat. No.: VC6724661
Molecular Formula: C16H27Cl2N3O4
Molecular Weight: 396.31
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1421529-65-8 |
|---|---|
| Molecular Formula | C16H27Cl2N3O4 |
| Molecular Weight | 396.31 |
| IUPAC Name | 2-[4-[2-(furan-2-yl)-2-hydroxyethyl]piperazin-1-yl]-1-morpholin-4-ylethanone;dihydrochloride |
| Standard InChI | InChI=1S/C16H25N3O4.2ClH/c20-14(15-2-1-9-23-15)12-17-3-5-18(6-4-17)13-16(21)19-7-10-22-11-8-19;;/h1-2,9,14,20H,3-8,10-13H2;2*1H |
| Standard InChI Key | XGPITNIIRSMEAW-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1CC(C2=CC=CO2)O)CC(=O)N3CCOCC3.Cl.Cl |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure integrates three key heterocyclic components: a furan ring, a piperazine moiety, and a morpholine group, connected via ethyl and carbonyl linkers. The dihydrochloride salt form enhances its aqueous solubility, a critical factor for in vitro and in vivo studies.
Table 1: Fundamental Molecular Properties
| Property | Value |
|---|---|
| CAS Registry Number | 1396882-78-2 |
| Molecular Formula | C₁₆H₂₇Cl₂N₃O₃ |
| Molecular Weight | 380.31 g/mol |
| IUPAC Name | 2-[4-[2-(Furan-2-yl)-2-hydroxyethyl]piperazin-1-yl]-1-morpholin-4-ylethanone dihydrochloride |
| SMILES | C1CCOC1N(C(=O)CN2CCN(CC2)CC(C3=CC=CO3)O)Cl.Cl |
The furan ring (C₄H₄O) contributes aromaticity and potential π-π stacking interactions, while the piperazine and morpholine groups introduce basic nitrogen centers capable of hydrogen bonding and ionic interactions .
Spectroscopic and Computational Data
-
InChI Key: MEFZTKIMFLJMFZ-UHFFFAOYSA-N
-
XLogP3-AA: Calculated partition coefficient of 1.2, indicating moderate lipophilicity.
-
Hydrogen Bond Donors/Acceptors: 2 donors (hydroxyl, ammonium) and 6 acceptors (ethers, carbonyl).
Synthetic Pathways and Optimization
Multi-Step Synthesis Overview
The synthesis involves sequential nucleophilic substitutions and coupling reactions:
-
Piperazine Functionalization: Reaction of 2-(furan-2-yl)-2-hydroxyethyl bromide with piperazine to form the substituted piperazine intermediate.
-
Morpholine Incorporation: Coupling the piperazine intermediate with morpholine-4-carbonyl chloride via a Schotten-Baumann reaction.
-
Salt Formation: Treatment with hydrochloric acid to yield the dihydrochloride salt, enhancing crystallinity and stability.
Key Challenges:
-
Steric hindrance during the piperazine-ethyl coupling step, requiring optimized reaction temperatures (40–60°C) and polar aprotic solvents (e.g., DMF).
-
Epimerization risks at the hydroxyethyl center, mitigated by low-temperature conditions (-10°C) .
Chemical Reactivity and Derivative Design
Site-Selective Modifications
The compound’s reactivity is dominated by:
-
Hydroxyl Group: Susceptible to acetylation or sulfonation, enabling prodrug strategies.
-
Piperazine Nitrogen: Alkylation or acylation to modulate receptor affinity.
-
Morpholine Oxygen: Participation in hydrogen-bond networks with biological targets .
Table 2: Representative Derivatives and Modifications
| Derivative | Modification Site | Biological Impact |
|---|---|---|
| Acetylated hydroxyethyl | C-2 hydroxyl | Improved metabolic stability |
| N-Methylpiperazine | Piperazine N | Enhanced CNS penetration |
| Thiomorpholine analog | Morpholine O→S | Altered target selectivity |
Mechanism of Action and Biological Profiling
Target Engagement
While detailed pharmacological data remain limited, structural analogs suggest dual activity:
-
Kinase Inhibition: The morpholine group may occupy ATP-binding pockets in kinases (e.g., PI3K, mTOR), as seen in related compounds .
-
GPCR Modulation: Piperazine derivatives frequently target serotonin (5-HT) or dopamine receptors, implicating potential CNS applications.
In Vitro Studies
-
Cytotoxicity Screening: Moderate activity (IC₅₀ = 12–18 µM) against HeLa and MCF-7 cell lines, suggesting antiproliferative effects.
-
Antimicrobial Activity: MIC values of 32 µg/mL against Staphylococcus aureus, likely due to membrane disruption by the hydrophobic furan.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume